5-Fluoro-6-methylnicotinamide is a derivative of nicotinamide, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring. This compound is part of the broader class of nicotinamides, which are important in various biological processes and have potential therapeutic applications. It is primarily studied for its biochemical properties and potential uses in medicinal chemistry.
5-Fluoro-6-methylnicotinamide belongs to several chemical classifications:
The synthesis of 5-Fluoro-6-methylnicotinamide typically involves the following steps:
A common synthetic route involves starting with 6-methylnicotinic acid, which undergoes fluorination followed by methylation. Reaction conditions often include:
The molecular structure of 5-Fluoro-6-methylnicotinamide features:
The structural formula can be represented as:
Key structural parameters include:
5-Fluoro-6-methylnicotinamide can undergo various chemical reactions, including:
Reagents commonly used in these reactions include:
The mechanism by which 5-Fluoro-6-methylnicotinamide exerts its effects is not fully elucidated but may involve interactions with specific enzymes or receptors in biological systems. It is hypothesized that this compound could influence metabolic pathways related to nicotinamide metabolism, potentially affecting energy production and cellular signaling.
Research indicates that compounds similar to 5-Fluoro-6-methylnicotinamide may modulate enzyme activity linked to nicotinamide adenine dinucleotide biosynthesis, impacting various physiological processes .
Other physical constants include:
5-Fluoro-6-methylnicotinamide has potential applications in scientific research, particularly in studies related to:
Regioselective fluorination at the pyridine 5-position requires precise control to avoid polyhalogenation. The Vilsmeier-Haack formylation serves as a pivotal step, where 5-fluoro-6-methylnicotinamide is transformed into the corresponding aldehyde precursor (917835-70-2) under POCl₃/DMF conditions at 0–5°C. This method achieves >85% regioselectivity due to:
Alternative fluorination routes employ Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile, enabling direct C–H fluorination of 6-methylnicotinamide derivatives at ambient temperature. Yields remain moderate (50–65%) due to competing side reactions, necessitating chromatographic purification .
6-Methyl functionalization precedes fluorination to exploit steric assistance during subsequent reactions. Two dominant approaches exist:
Table 1: Comparative Methylation Methods for 6-Position Functionalization
Method | Reagent System | Yield (%) | Key Limitation |
---|---|---|---|
Pd-Catalyzed Cross-Coupling | Pd(PPh₃)₄/MeZnBr/THF | 75–92 | Halogen compatibility issues |
Directed Ortho-Metalation | n-BuLi/CH₃I/TMEDA | 68 | Sensitivity to polar groups |
Phase-Transfer Catalysis | CH₃I/K₂CO₃/TBAB/DCM | 55 | Low regioselectivity |
Solvent polarity critically governs fluorination kinetics. DMF accelerates SNAr rates 8-fold compared to THF due to enhanced stabilization of the Meisenheimer complex. Microwave-assisted synthesis (150°C, 20 min) in DMF elevates yields to 94% by suppressing thermal decomposition pathways [6]. Catalytic enhancements include:
Triethylamine (TEA) serves dual roles: as a base scavenger for HCl byproducts and as a ligand for Pd/Cu catalysts. In Pd-catalyzed amidation, TEA prevents catalyst poisoning by coordinating Pd(0) to form [Pd(TEA)₂]⁺ complexes, enhancing transmetalation rates [5]. Metal catalysts further enable:
The 5-fluoro-6-methyl configuration confers distinct pharmacological advantages:
Enzyme activation studies reveal 5-fluoro-6-methylnicotinamide elevates cellular NAD⁺ by 2.3-fold in hepatocytes at 10 μM, outperforming 6-fluoro-5-methyl isomers (1.5-fold increase) due to optimized steric compatibility with the NAMPT active site [1].
Positional isomerism and halogen identity profoundly influence target engagement:
Table 2: Bioactivity Comparison of Halogenated Nicotinamide Derivatives
Compound | NAMPT Activation (Fold vs. Control) | NaV1.8 IC₅₀ (nM) | Selectivity (NaV1.5/NaV1.8) |
---|---|---|---|
5-Fluoro-6-methylnicotinamide | 2.3 | 50.18 ± 0.04 | >200 |
6-Fluoro-5-methylnicotinamide | 1.5 | 420 ± 12 | 35 |
5-Chloro-6-methylnicotinamide | 1.8 | 88.3 ± 3.2 | >100 |
5-Bromo-6-methylnicotinamide | 1.6 | 2,150 ± 110 | 12 |
SAR trends indicate fluorine optimally balances electronegativity and size for dual activity, while methyl positioning dictates steric complementarity with conserved hydrophobic residues [1] [4] [6].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: